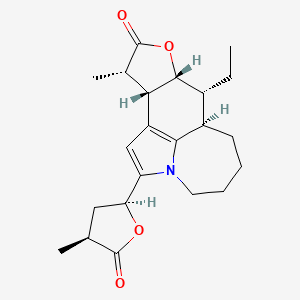
Bisdehydroneotuberostemonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisdehydroneotuberostemonine is a natural alkaloid compound isolated from the roots of the plant Stemona tuberosa. This compound belongs to the class of Stemona alkaloids, which are known for their diverse biological activities. This compound has a molecular formula of C₂₂H₂₉NO₄ and a molecular weight of 371.47 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bisdehydroneotuberostemonine can be synthesized through various chemical reactions involving the precursor compounds found in Stemona tuberosa. The synthetic route typically involves the extraction of the alkaloid from the plant material, followed by purification and structural elucidation using techniques such as chromatography and spectroscopy .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves grinding the plant material, followed by solvent extraction, and subsequent purification steps to isolate the pure compound. The extraction process is optimized to ensure maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Bisdehydroneotuberostemonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Aplicaciones Científicas De Investigación
Bisdehydroneotuberostemonine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical properties and reactions of alkaloids.
Biology: It is used to study the biological activities of alkaloids, including their effects on various biological systems.
Medicine: It has potential therapeutic applications, including antitussive, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of bisdehydroneotuberostemonine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide in microglial cells, which is associated with its anti-inflammatory effects. The compound also interacts with various enzymes and receptors, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Bisdehydroneotuberostemonine is unique among Stemona alkaloids due to its specific structural features and biological activities. Similar compounds include:
Neotuberostemonine: Another alkaloid from with similar biological activities.
Bisdehydrotuberostemonine: A structurally related compound with significant inhibitory effects on nitric oxide production.
Epi-bisdehydroneotuberostemonine J: A stereoisomer with distinct biological properties
These compounds share similar structural motifs but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C22H29NO4 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(9R,10R,11R,14S,15S)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one |
InChI |
InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3/t11-,12-,13+,14+,17-,18-,20+/m0/s1 |
Clave InChI |
RFGMIDHPFYCJDM-HFZBNLGJSA-N |
SMILES isomérico |
CC[C@@H]1[C@H]2CCCCN3C2=C(C=C3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C |
SMILES canónico |
CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




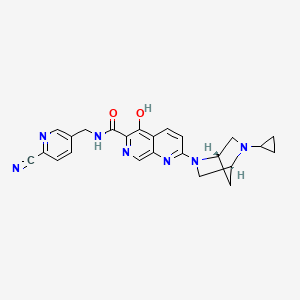
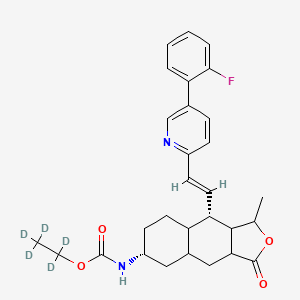
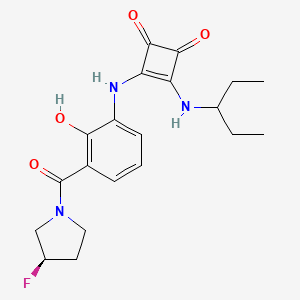






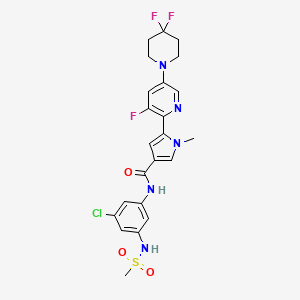
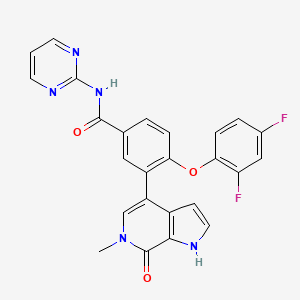
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
